Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClN2O3 and a molecular weight of 324.8 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a chloro group, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 2-chloro-6-formylphenylamine with tert-butyl 4-piperazinecarboxylate under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the formyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-bromo-6-formylphenyl)piperazine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Tert-butyl 4-(2-chloro-6-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 4-(2-chloro-6-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.
Properties
CAS No. |
869478-15-9 |
---|---|
Molecular Formula |
C16H21ClN2O3 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
LVETZFJYPHMRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.